Iodoacetonitrile

Vue d'ensemble

Description

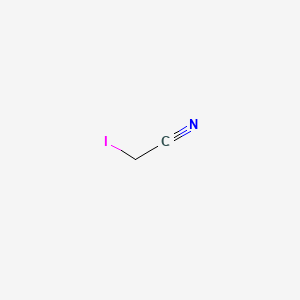

Iodoacetonitrile is an organic compound with the chemical formula C₂H₂IN . It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both an iodine atom and a nitrile group, making it a valuable intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iodoacetonitrile can be synthesized through several methods. One common method involves the reaction of acetonitrile with iodine in the presence of a base. The reaction typically proceeds as follows:

CH3CN+I2→ICH2CN+HI

Industrial Production Methods: In industrial settings, this compound is produced by the iodination of acetonitrile using iodine and a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Substitution Reactions

Iodoacetonitrile undergoes SN2 substitution reactions due to the electrophilic iodine atom, which can be displaced by nucleophiles such as thiols, amines, and halides. For example, reaction with glutathione (a model nucleophile) demonstrates its reactivity, with this compound exhibiting time-dependent toxicity (TDT) values of ~100% across 15–45 minute exposure intervals .

| Reagent | Reaction Conditions | Product |

|---|---|---|

| Thiols | Room temperature, polar solvent | Substituted acetonitriles |

| Amines | Base catalysis | Alkylated nitriles |

| Halides | Polar aprotic solvent | Cross-coupled products |

These substitutions are critical in bioalkylation processes and synthetic chemistry .

Oxidation and Reduction Reactions

While direct oxidation/reduction pathways are less documented, this compound participates in radical-mediated processes under photoredox catalysis. For instance, in enantiospecific three-component alkylations, this compound forms electrophilic radicals via single-electron transfer (SET) with Ru catalysts. These radicals then react with nucleophilic substrates like boronate complexes, enabling stereospecific alkylation .

Addition Reactions

This compound engages in Reformatsky- and Wittig-type additions with aldehydes. For example, it reacts with aldehydes to form α-iodo ketones or alkanes, depending on the reaction conditions. This reactivity is leveraged in constructing complex molecules, such as furan- and indole-derived compounds .

| Reaction Type | Conditions | Products |

|---|---|---|

| Reformatsky reaction | Zinc, THF | α-Iodo ketones |

| Wittig reaction | Phosphorus ylide | Alkenes |

Photoredox-Catalyzed Radical Reactions

In photoredox catalysis (e.g., using Ru(bpy)₃²⁺), this compound generates electrophilic radicals via SET. These radicals undergo additions to nucleophilic substrates (e.g., furan-based boronate complexes), followed by atom-transfer steps to yield alkylated products. This mechanism enables enantiospecific three-component alkylations with high stereoselectivity .

| Mechanistic Step | Key Details |

|---|---|

| Radical generation | Ru catalyst + light → Ru⁻ → SET with this compound |

| Radical addition | Radical + nucleophile → Radical anion |

| Atom-transfer | Radical anion + this compound → Product |

Yields for such reactions often exceed 60%, with complete stereospecificity observed in select cases .

Mixture Toxicity and Time-Dependent Effects

| Mixture Type | TDT Behavior |

|---|---|

| Reactive SN2 agents | Dose-additive |

| Reactive + Nonreactive | Non-additive |

Research Highlights

-

Enantiospecific alkylations : Achieved via photoredox catalysis, demonstrating scalability to diverse alkyl iodides .

-

Quantum yield analysis : Confirms radical chain mechanisms in photoredox systems (Φ = 27.8) .

-

Proton affinity measurements : this compound’s proton affinity is 182.9 ± 1.6 kcal/mol, critical for understanding reactivity .

This compound’s reactivity and versatility make it a cornerstone in modern organic synthesis.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

Iodoacetonitrile is a colorless to pale yellow liquid known for its high reactivity. The iodine atom in IACN is particularly reactive, allowing it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions : IACN can undergo nucleophilic substitution where the iodine atom is replaced by various nucleophiles such as amines and thiols.

- Addition Reactions : The nitrile group can react with different reagents, forming new compounds.

- Reformatsky and Wittig-Type Reactions : It reacts with aldehydes to produce a range of products.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is commonly used as an alkylating agent for introducing cyanomethyl groups into molecules. Applications include:

- Synthesis of Peptide C-Terminal Thioesters : IACN has been effectively employed in solid-phase synthesis methods.

- Preparation of Inhibitors : It is utilized in creating epoxysuccinate-based inhibitors targeting cysteine proteases.

- Synthesis of Substituted Amidoundecanoic Acids : This compound facilitates the introduction of functional groups in complex organic molecules.

Biological Studies

In biological research, IACN is used to study enzyme mechanisms and protein modifications. Its ability to modify nucleophilic sites on proteins makes it a valuable tool for probing biochemical pathways.

Medicinal Chemistry

This compound is investigated for its potential applications in drug development. Its reactivity allows it to be used as a reagent in synthesizing pharmaceutical compounds, contributing to the development of new therapeutic agents.

Environmental Chemistry

Recent studies have identified IACN as a disinfection by-product (DBP) formed during the chlorination of drinking water containing iodinated contrast media. Its cytotoxic and genotoxic properties raise concerns about its presence in water supplies, necessitating further research into its environmental impact and safety.

Case Study 1: Controlled Radical Polymerization

Research indicates that IACN acts as an effective degenerative transfer agent in controlled radical polymerization processes. It has been shown to control the polymerization of various monomers, leading to polymers with well-defined molecular weights and narrow distributions. This application highlights its utility in materials science for developing advanced polymers.

Case Study 2: Cyanomethylation Reactions

This compound plays a crucial role in cyanomethylation reactions, which involve generating IACN in situ from the iodination-decarboxylation of cyanoacetic acid. This method allows for efficient cyanomethylation of amines and carboxylic acids, yielding α-aminonitriles and cyanomethyl esters. This approach benefits from inexpensive reagents and broad substrate scope.

Mécanisme D'action

The mechanism of action of iodoacetonitrile involves its reactivity with nucleophiles and electrophiles. The iodine atom in this compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen and carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

Acetonitrile (CH₃CN): A simpler nitrile compound without the iodine atom.

Bromoacetonitrile (CH₂BrCN): Similar structure but with a bromine atom instead of iodine.

Chloroacetonitrile (CH₂ClCN): Contains a chlorine atom instead of iodine.

Uniqueness: Iodoacetonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro counterparts. The iodine atom makes this compound more reactive in nucleophilic substitution reactions, allowing for a broader range of synthetic applications .

Activité Biologique

Iodoacetonitrile (IAN) is a halogenated organic compound that has gained attention due to its biological activity, particularly in the context of toxicity and endocrine disruption. This article provides a comprehensive overview of IAN's biological effects, including its mechanism of action, toxicity profiles, and relevant case studies.

Overview of this compound

This compound is primarily recognized as a disinfection byproduct (DBP) formed during water treatment processes. It belongs to a class of compounds known as haloacetonitriles, which have been implicated in various toxicological studies due to their potential harmful effects on human health and the environment.

The biological activity of IAN can be attributed to its electrophilic nature, which allows it to interact with nucleophiles such as glutathione (GSH). The reactivity of IAN with GSH has been documented, indicating its potential to induce oxidative stress and cellular damage. This property is significant in understanding its toxicological implications.

Toxicity Profiles

Recent studies have quantitatively assessed the cytotoxicity, genotoxicity, and thiol reactivity of IAN compared to other haloacetonitriles. The following table summarizes key findings related to the toxicity of IAN:

Endocrine Disruption

A significant aspect of IAN's biological activity is its potential endocrine-disrupting effects. A study investigating the binding effects of various DBPs on estrogen receptors demonstrated that IAN exhibited both estrogenic and anti-estrogenic activities in vitro. The study utilized human embryonic kidney cells (HEK293) and assessed cell viability alongside estrogen receptor interactions:

- Estrogenic Activity : The binding free energy for IAN with estrogen receptor alpha was measured, showing moderate interaction strength.

- Cell Viability : Concentration-response curves indicated that at higher concentrations, IAN significantly reduced cell viability, highlighting its toxic effects at elevated levels .

Case Studies

- Toxicity Assessment in Mammalian Cells : A comparative study evaluated the cytotoxic effects of several haloacetonitriles, including IAN. The results indicated that IAN displayed significant cytotoxicity across various mammalian cell lines, with a notable time-dependent increase in toxicity observed during exposure periods .

- Reactivity with Glutathione : Research focused on the reactivity of IAN with glutathione demonstrated that it reacts rapidly, leading to potential cellular damage through oxidative stress pathways. This study provided insights into the mechanism by which IAN induces toxicity at the cellular level .

- Environmental Impact Studies : Investigations into the presence of haloacetonitriles in treated drinking water revealed that these compounds could contribute to adverse health effects upon human exposure, emphasizing the need for monitoring and regulation in water treatment processes .

Propriétés

IUPAC Name |

2-iodoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2IN/c3-1-2-4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODKOOOHHCAWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073215 | |

| Record name | Acetonitrile, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark amber liquid; [MSDSonline] | |

| Record name | Iodoacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-75-9 | |

| Record name | Iodoacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 624-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iodoacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXK5ZB5CF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of iodoacetonitrile?

A1: this compound has a molecular formula of C2H2IN and a molecular weight of 166.94 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, studies have characterized this compound using various spectroscopic techniques. For example, its microwave spectrum and quadrupole coupling have been investigated . Additionally, normal coordinate calculations have been performed using a seventeen-parameter valence force field to understand its vibrational modes .

Q3: How is this compound employed in organic synthesis?

A3: this compound serves as a versatile reagent in organic synthesis. It's commonly used as an alkylating agent, particularly for introducing cyanomethyl groups into molecules. For example, it's been successfully employed in the solid-phase synthesis of peptide C-terminal thioesters , the preparation of epoxysuccinate-based inhibitors of cysteine proteases , and the synthesis of substituted amidoundecanoic acids .

Q4: Can you elaborate on the use of this compound in controlled radical polymerization?

A4: Research indicates that this compound acts as an effective degenerative transfer agent in controlled radical polymerization. Studies have demonstrated its ability to control the polymerization of various monomers like methyl methacrylate, methyl acrylate, ethyl acrylate, vinyl acetate, and styrene, leading to polymers with controlled molecular weight and narrow molecular distribution . This control stems from the recirculating activation, fracture, and reformation of the carbon-iodo bond during polymerization.

Q5: How does this compound contribute to cyanomethylation reactions?

A5: this compound plays a crucial role in cyanomethylation reactions. It can be generated in situ from the iodination-decarboxylation of cyanoacetic acid and subsequently used for the cyanomethylation of amines and carboxylic acids, affording α-aminonitriles and cyanomethyl esters, respectively . This approach offers advantages like simple manipulation, inexpensive reagents, and a broad substrate scope.

Q6: Have any QSAR models been developed for this compound and related compounds?

A6: Yes, research has explored the quantitative structure-activity relationship (QSAR) of this compound and other haloacetonitriles, particularly in the context of their toxicity. Optimized QSAR models have been developed to predict cytotoxicity and genotoxicity based on their physicochemical parameters and toxicity metrics . These models are valuable for predicting the potential hazards of novel haloacetonitriles before conducting extensive biological evaluations.

Q7: What is known about the toxicity of this compound?

A7: this compound exhibits significant toxicity, particularly concerning its genotoxic properties. Studies have shown that this compound can induce DNA damage in mammalian cells . Furthermore, it can disrupt the normal cell cycle, leading to the accumulation of cells with abnormally high DNA content (hyperploidy) . This disruption can potentially contribute to adverse health outcomes, highlighting the importance of understanding and minimizing human exposure to this disinfection byproduct.

Q8: Is this compound found in drinking water, and if so, how does it form?

A8: Yes, this compound has been identified as an iodinated disinfection byproduct (I-DBP) in drinking water. While its formation is not as well-studied as some other DBPs, research suggests that it can form during chloramine disinfection of water containing iodide and organic matter . Interestingly, a recent study found that cooking pasta with iodized table salt in chloraminated tap water can also lead to the formation of this compound and other I-THMs .

Q9: What analytical methods are used to detect and quantify this compound?

A9: The analysis of this compound often involves gas chromatography coupled with mass spectrometry (GC-MS) techniques. Specifically, GC-MS/MS methods have been developed and optimized for the sensitive and reproducible measurement of this compound and other I-DBPs in complex matrices like cooked pasta and water .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.